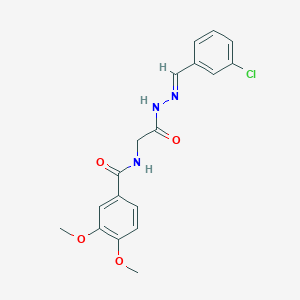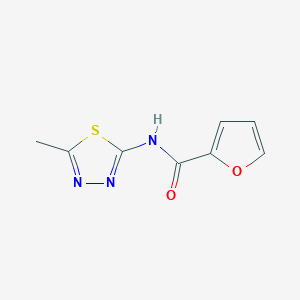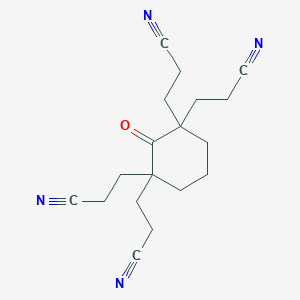
1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-chlorobenzylidene)hydrazinecarbimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, dioxotetrahydropyrrol, and hydrazinecarboximidothioate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl and chlorophenyl intermediates, followed by their coupling with the pyrrol and hydrazinecarboximidothioate moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, resulting in structural changes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may be investigated for its potential effects on cellular processes. Its structure suggests it could interact with various biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating certain diseases or conditions, leveraging its unique chemical structure to develop new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate
- 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. Its dichlorophenyl and hydrazinecarboximidothioate moieties contribute to its distinct properties, setting it apart from other related compounds.
属性
分子式 |
C18H13Cl3N4O2S |
|---|---|
分子量 |
455.7 g/mol |
IUPAC 名称 |
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C18H13Cl3N4O2S/c19-11-3-1-10(2-4-11)9-23-24-18(22)28-15-8-16(26)25(17(15)27)14-7-12(20)5-6-13(14)21/h1-7,9,15H,8H2,(H2,22,24)/b23-9+ |
InChI 键 |
IXYLFIDTLRGKTC-NUGSKGIGSA-N |
手性 SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)S/C(=N/N=C/C3=CC=C(C=C3)Cl)/N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC(=NN=CC3=CC=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chlorophenyl)-4-methoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11108482.png)
![{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron](/img/structure/B11108493.png)


![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11108514.png)
![4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11108516.png)
![Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11108523.png)
![2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B11108528.png)


![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
![1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108566.png)
